N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of an ethylpropyl group attached to the nitrogen atom, and two methoxy groups attached to the benzene ring The nitro group is positioned at the 2nd carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of an aromatic amine, such as N-(1-ethylpropyl)-3,4-dimethylaniline, using nitric acid as the nitration reagent . The nitration reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and improved safety . The use of continuous flow reactors also facilitates the integration of inline quenching, extraction, and separation processes, making the production process more efficient.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can undergo biotransformation, leading to the formation of active metabolites that exert their effects on various biological pathways. The nitro group can be reduced to an amine group, which can then interact with enzymes and receptors, modulating their activity . The methoxy groups may also play a role in the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide can be compared with other similar compounds, such as:
N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine: Another nitrobenzamide with two nitro groups positioned at different locations on the benzene ring.
N-(1-methylbutyl)-4,5-dimethoxy-2-nitrobenzamide: A similar compound with a different alkyl group attached to the nitrogen atom.
N-(1-ethylpropyl)-4,5-dimethoxy-2-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-5-9(6-2)15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFMETXNUDGQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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